

IUPAC Nomenclature of Diethyl (1-methylethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl isopropylphosphonate*

Cat. No.: B073816

[Get Quote](#)

This document provides a detailed technical overview of the IUPAC nomenclature, physicochemical properties, and synthesis of diethyl (1-methylethyl)phosphonate. It is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

IUPAC Nomenclature Analysis

The systematic naming of organophosphorus compounds, such as diethyl (1-methylethyl)phosphonate, follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).^{[1][2][3][4]} This compound is a dialkyl ester of a phosphonic acid. Phosphonic acids are characterized by a direct and stable carbon-to-phosphorus (C–P) bond, which distinguishes them from phosphate esters that feature a P–O–C linkage.^{[5][6]}

The name "diethyl (1-methylethyl)phosphonate" can be deconstructed as follows:

- Phosphonate: This is the parent name, indicating a derivative of phosphonic acid where a hydrogen atom bonded to phosphorus has been replaced by an organic group.^{[1][6]}
- (1-methylethyl): This prefix, enclosed in parentheses, specifies the organic group attached directly to the phosphorus atom via a P–C bond. "1-methylethyl" is the systematic IUPAC name for the isopropyl group, $-\text{CH}(\text{CH}_3)_2$.
- Diethyl: This prefix indicates that the two acidic hydroxyl groups of the phosphonic acid moiety have been esterified with two ethyl groups ($-\text{OCH}_2\text{CH}_3$).

An alternative, equally valid IUPAC name is 2-diethoxyphosphorylpropane.[\[7\]](#) This name is derived by treating the diethyl phosphonate group as a substituent on the longest carbon chain.

- Propane: The parent alkane is the three-carbon chain of the isopropyl group.
- 2-: This locant indicates that the substituent is attached to the second carbon of the propane chain.
- diethoxyphosphoryl: This term describes the substituent group, which consists of a phosphorus atom double-bonded to an oxygen atom (the "phosphoryl" part) and also bonded to two ethoxy groups.

The common name for this compound is **diethyl isopropylphosphonate**.[\[5\]](#)[\[7\]](#)

Structural and Physicochemical Data

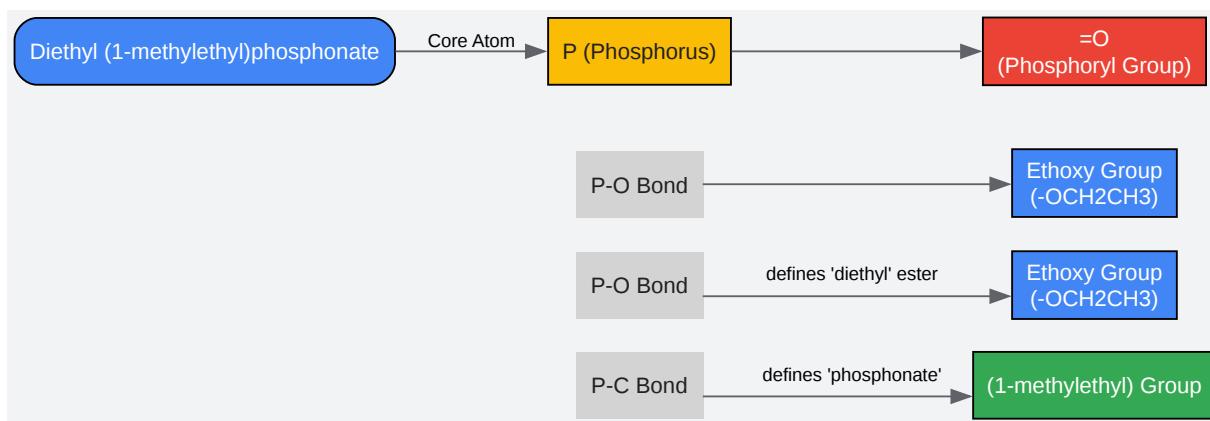
The structural and physicochemical properties of diethyl (1-methylethyl)phosphonate are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₇ O ₃ P	[5] [7]
Molecular Weight	180.18 g/mol	[5] [7]
CAS Number	1538-69-8	[5] [7]
Appearance	Colorless liquid	
IUPAC Name	Diethyl (1-methylethyl)phosphonate; 2-diethoxyphosphorylpropane	[5] [7]
Synonyms	Diethyl isopropylphosphonate, Isopropylphosphonic acid diethyl ester	[7]
InChI Key	PPMDSXRMQXBCJW-UHFFFAOYSA-N	[5] [7]
SMILES	CCOP(=O)(C(C)C)OCC	[7]

Experimental Protocols: Synthesis

The primary method for synthesizing dialkyl alkylphosphonates, including diethyl (1-methylethyl)phosphonate, is the Michaelis-Arbuzov reaction.[\[5\]](#) This reaction is a cornerstone in the formation of carbon-phosphorus bonds.

Reaction: The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of diethyl (1-methylethyl)phosphonate, triethyl phosphite is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).


General Protocol:

- **Reactant Setup:** In a reaction flask equipped with a reflux condenser and a dropping funnel, place the isopropyl halide.
- **Addition of Phosphite:** Add triethyl phosphite dropwise to the isopropyl halide. The reaction is often initiated by gentle heating.

- Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The reaction is exothermic, and the rate of addition may need to be controlled to maintain a steady temperature.
- Mechanism: The reaction proceeds via an initial S_N2 attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the isopropyl halide, forming a phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the **diethyl isopropylphosphonate** product and forming a volatile ethyl halide as a byproduct.
- Purification: After the reaction is complete, the resulting mixture is purified, typically by distillation under reduced pressure, to isolate the diethyl (1-methylethyl)phosphonate.

Visualization of Nomenclature Logic

The following diagram illustrates the logical breakdown of the IUPAC name "diethyl (1-methylethyl)phosphonate" based on its molecular structure.

[Click to download full resolution via product page](#)

Caption: Structural breakdown for IUPAC nomenclature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biochemical phosphorus [iupac.qmul.ac.uk]
- 2. iupac.org [iupac.org]
- 3. pnas.org [pnas.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Diethyl isopropylphosphonate | 1538-69-8 | Benchchem [benchchem.com]
- 6. 2-Carb-24 [iupac.qmul.ac.uk]
- 7. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC Nomenclature of Diethyl (1-methylethyl)phosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073816#iupac-nomenclature-for-diethyl-1-methylethyl-phosphonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com